Fmoc-His(DNP)-OH possesses a unique combination of functionalities that make it valuable in SPPS:
Fmoc-His(DNP)-OH, or 9-fluorenylmethyloxycarbonyl histidine (2,4-dinitrophenyl)-hydroxyl, is a derivative of the amino acid histidine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2,4-dinitrophenyl (DNP) group at the side chain. This compound is notable for its role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), where it serves as a building block for incorporating histidine residues into peptides. The Fmoc group allows for selective deprotection under basic conditions, facilitating the stepwise assembly of peptides.
Histidine is an essential amino acid that plays crucial roles in various biological processes. It is involved in enzyme catalysis, metal ion binding, and acts as a precursor for histamine, an important neurotransmitter. The DNP group enhances the compound's spectroscopic properties, making it useful for studying protein interactions and dynamics . Furthermore, modifications like the DNP group can influence the stability and reactivity of peptides in biological systems.
Fmoc-His(DNP)-OH can be synthesized through several methods:
Fmoc-His(DNP)-OH has various applications in research and industry:
Studies involving Fmoc-His(DNP)-OH often focus on its interactions with proteins and metal ions due to histidine's chelating properties. The DNP moiety enhances sensitivity in assays such as enzyme-linked immunosorbent assays (ELISA) or fluorescence-based studies. Research has shown that peptides containing this compound can effectively bind to transition metals, influencing their biological activity and stability .
Several compounds are structurally related to Fmoc-His(DNP)-OH, each with unique properties:
| Compound | Structure/Modification | Unique Features |
|---|---|---|
| Boc-His(DNP)-OH | Boc protecting group instead of Fmoc | More stable under acidic conditions |
| Fmoc-His(2-Oxo)-OH | Contains an oxo group at position 2 | Marker for oxidative damage |
| Boc-His(Tos)-OH | Tos protecting group | Useful for short peptide synthesis |
| Fmoc-Lys(Biotin)-OH | Biotin attached to lysine | Enhances biotinylation for affinity purification |
Each of these compounds serves different purposes in peptide chemistry and biological research, highlighting the versatility of histidine derivatives in various applications.
Fmoc-His(DNP)-OH is systematically defined by its molecular structure and regulatory identifiers:
| Property | Detail |
|---|---|
| IUPAC Name | (2S)-3-[1-(2,4-Dinitrophenyl)-1H-imidazol-4-yl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid |
| Molecular Formula | C₂₇H₂₁N₅O₈ |
| Molecular Weight | 543.48 g/mol |
| CAS Registry Number | 83999-94-4 |
| Synonyms | Fmoc-His(1-Dnp)-OH; N-α-Fmoc-N-τ-dinitrophenyl-L-histidine |
The Fmoc group protects the α-amine, while the DNP group shields the imidazole ring’s π-nitrogen, preventing unwanted side reactions during peptide elongation.
The evolution of Fmoc-His(DNP)-OH is rooted in the broader adoption of Fmoc chemistry for solid-phase peptide synthesis (SPPS). Key milestones include:
Early Boc-based strategies utilized DNP for histidine protection but faced limitations due to incompatibility with acidic cleavage conditions. The shift to Fmoc chemistry resolved this by decoupling side-chain and α-amine deprotection, with DNP remaining stable under basic Fmoc removal.
Fmoc-His(DNP)-OH is integral to SPPS for synthesizing histidine-rich peptides, particularly in metalloprotein engineering and diagnostic probes. Its applications include:
| Derivative | Protecting Groups | Stability | Applications |
|---|---|---|---|
| Fmoc-His(DNP)-OH | Fmoc (α-amine), DNP (imidazole) | Base-stable, acid-labile DNP | Metal-binding peptides, SPPS |
| Boc-His(DNP)-OH | Boc (α-amine), DNP (imidazole) | Acid-stable, base-labile Boc | Boc-based SPPS |
| Fmoc-His(Trt)-OH | Fmoc (α-amine), Trt (imidazole) | Base-stable, acid-labile Trt | Peptides requiring mild acidic cleavage |
This table highlights Fmoc-His(DNP)-OH’s unique suitability for base-driven SPPS workflows compared to Boc or Trt-protected analogs.
Fmoc-His(DNP)-OH, chemically known as 1-(2,4-dinitrophenyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-histidine, represents a critical protected amino acid derivative extensively utilized in peptide synthesis [1]. The compound features a molecular formula of C27H21N5O8 with a molecular weight of 543.5 g/mol [1]. The synthesis of this compound involves strategic protection of both the alpha-amino group and the imidazole side chain of histidine [2].
The conventional synthetic pathway for Fmoc-His(DNP)-OH production typically follows a two-step protection strategy [3]. Initially, the imidazole side chain of histidine is protected with the 2,4-dinitrophenyl (DNP) group, followed by the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amino position [4]. This sequential approach ensures selective protection and minimizes side reactions during synthesis .
A detailed synthetic protocol for Fmoc-His(DNP)-OH involves:
Protection of the imidazole side chain: Histidine is reacted with 2,4-dinitrofluorobenzene in a basic medium (typically triethylamine) to introduce the DNP group at the tau-nitrogen position of the imidazole ring [6]. This reaction is typically conducted in dimethylformamide at room temperature for 4-6 hours [7].
Introduction of the Fmoc group: The DNP-protected histidine is subsequently treated with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a dioxane-water mixture [8]. The reaction proceeds at controlled pH (8-9) to ensure selective protection of the alpha-amino group [9].
Purification: The crude product is purified through recrystallization or column chromatography to obtain high-purity Fmoc-His(DNP)-OH suitable for peptide synthesis applications [10].
Alternative synthetic approaches have been developed to improve yield and purity [11]. One notable method involves the direct introduction of both protecting groups in a one-pot reaction, though this approach requires careful control of reaction conditions to ensure selectivity [12]. The synthetic efficiency is significantly influenced by reaction parameters including temperature, solvent choice, and base concentration [13].
The selection of appropriate protecting groups for histidine in peptide synthesis represents a critical consideration that directly impacts synthetic efficiency and product purity [14]. Fmoc-His(DNP)-OH offers distinct advantages compared to alternative protection strategies such as Boc/Trt (tert-butyloxycarbonyl/trityl) combinations [6].
The Fmoc strategy employs base-labile protection for the alpha-amino group, while the Boc approach utilizes acid-labile protection [13]. This fundamental difference creates orthogonality in the Fmoc/tBu strategy, as the Fmoc group is cleaved under basic conditions (typically piperidine in dimethylformamide), while side-chain protecting groups are removed under acidic conditions [6]. In contrast, the Boc/Bn combination is considered quasi-orthogonal since both groups are acid-labile but can be removed independently using acids of different strengths [6].
Table 1: Comparison of Fmoc and Boc Protection Strategies for Histidine
| Parameter | Fmoc-His(DNP)-OH | Boc-His(DNP)-OH |
|---|---|---|
| Alpha-amino deprotection | Basic conditions (20% piperidine in DMF) | Acidic conditions (TFA) |
| Imidazole deprotection | Nucleophilic conditions (thiophenol/triethylamine) | Nucleophilic conditions (thiophenol/triethylamine) |
| Orthogonality | True orthogonality between alpha and side-chain protection | Quasi-orthogonal protection |
| Equipment requirements | Standard laboratory equipment | Special equipment for HF cleavage |
| Reagent cost | Higher | Lower |
| Final cleavage conditions | TFA | HF |
| Scale limitations | No significant limitations | Limited by final HF cleavage |
The DNP group offers significant advantages for histidine protection compared to the trityl (Trt) group commonly used in Fmoc chemistry [15]. The electron-withdrawing nature of the DNP group reduces the basicity of the imidazole ring, thereby minimizing racemization during coupling reactions [16]. Studies have demonstrated that Fmoc-His(DNP)-OH exhibits significantly lower racemization rates (approximately 0.2%) compared to Fmoc-His(Trt)-OH (up to 19.7% at room temperature and 28.8% at elevated temperatures) [17].
The DNP group prevents undesirable side reactions, particularly alkylation of the imidazole group during peptide synthesis [18]. However, the DNP group must be removed before cleaving the peptide from the resin or removing the N-terminal protecting group of the finished peptide [18]. This is typically accomplished using thiophenol and triethylamine in dimethylformamide [18].
The optimization of protecting group strategies for histidine continues to evolve, with recent developments focusing on novel protecting groups that combine the advantages of both Fmoc and Boc approaches while minimizing their respective limitations [19].
The purity assessment of Fmoc-His(DNP)-OH represents a critical aspect of quality control in peptide synthesis applications [14]. Multiple analytical techniques are employed to ensure the compound meets stringent purity requirements, with high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy serving as the primary analytical methods [20].
HPLC analysis of Fmoc-His(DNP)-OH typically employs reverse-phase chromatography with C18 columns [14]. A standard HPLC method for purity assessment includes:
Fmoc-His(DNP)-OH presents significant solubility challenges that can impact its application in peptide synthesis [20]. The compound exhibits limited solubility in common peptide synthesis solvents, necessitating careful optimization of solvent systems to ensure efficient coupling reactions [20].
The solubility profile of Fmoc-His(DNP)-OH is influenced by both the hydrophobic Fmoc group and the polar DNP group [20]. This amphiphilic character results in complex solubility behavior across different solvent systems [20]. Traditional peptide synthesis solvents such as dimethylformamide (DMF) provide moderate solubility for Fmoc-His(DNP)-OH, but concentrations above 0.1 M can be difficult to achieve [20].
Table 2: Solubility of Fmoc-His(DNP)-OH in Various Solvent Systems
| Solvent System | Maximum Concentration (M) | Observations |
|---|---|---|
| DMF | 0.1 | Standard solvent, moderate solubility |
| NMP | 0.1 | Similar solubility to DMF |
| DMSO | 0.2 | Improved solubility but high viscosity |
| DMF/DMSO (8:2) | 0.2 | Enhanced solubility with manageable viscosity |
| NMP/DMM (3:7) | <0.1 | Poor solubility |
| NMP/DMM (4:6) | 0.1 | Acceptable solubility for standard applications |
The solubility challenges associated with Fmoc-His(DNP)-OH have prompted the development of optimized solvent systems [20]. Binary mixtures containing dimethyl sulfoxide (DMSO) have shown particular promise, with DMSO/DMF mixtures offering enhanced solubility while maintaining acceptable viscosity for automated peptide synthesizers [20]. The addition of DMSO (20-30%) to DMF significantly improves the solubility of Fmoc-His(DNP)-OH, enabling higher concentrations for more efficient coupling reactions [20].
Recent research has focused on developing greener alternatives to traditional peptide synthesis solvents [21]. Binary mixtures such as DMSO/butyl acetate (1:9) have demonstrated potential as environmentally friendly solvent systems for peptide synthesis involving Fmoc-His(DNP)-OH [21]. However, these alternative systems often require careful optimization to balance solubility, reactivity, and environmental considerations [21].
The solubility of Fmoc-His(DNP)-OH is further influenced by the presence of coupling reagents [20]. When combined with common coupling agents such as HBTU or DIC/HOBt, the solubility profile can change significantly [20]. Optimization of both the solvent system and coupling chemistry is therefore essential for efficient incorporation of histidine residues in peptide synthesis [20].
The incorporation of histidine residues in solid-phase peptide synthesis presents unique challenges due to the inherent reactivity of the imidazole side chain [2]. Fmoc-His(DNP)-OH offers distinctive advantages through its 2,4-dinitrophenyl protecting group, which provides robust protection against racemization during coupling reactions [2] [3].
Direct Coupling Methodologies
The primary incorporation strategy involves standard coupling procedures using Fmoc-His(DNP)-OH as a protected building block. The compound exhibits molecular formula C27H21N5O8 with molecular weight 543.49 g/mol [4] [5]. The DNP group effectively neutralizes the weakly basic character of the imidazole ring, preventing side reactions that commonly occur with unprotected histidine derivatives [6] [7].
Standard coupling conditions employ carbodiimide-based activation systems, with HBTU/HOBt/DIPEA or HATU/OxymaPure combinations showing optimal performance [3] [8]. The coupling reactions typically require 60-120 minutes at room temperature, with extended reaction times recommended for histidine-rich sequences to ensure complete incorporation [3] [9].
Aqueous-Based Incorporation Systems
Recent developments in environmentally sustainable peptide synthesis have demonstrated successful incorporation of histidine residues using aqueous microwave-assisted protocols [9] [10]. These methodologies employ water-dispersible fluorenylmethoxycarbonyl amino acid nanoparticles with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as coupling reagent [9]. The aqueous approach significantly reduces racemization levels compared to conventional organic solvent systems [10].
Green Solvent Integration
Contemporary approaches utilize binary green solvent mixtures based on N-butylpyrrolidinone (NBP) and dimethyl carbonate (DMC) with Oxyma Pure/tert-butyl ethyl carbodiimide (TBEC) coupling systems [8] [11]. These protocols eliminate the requirement for side-chain protecting groups in specific applications while maintaining coupling efficiency and minimizing environmental impact [8].
Racemization Prevention Mechanisms
Histidine racemization represents one of the most significant challenges in peptide synthesis [3] [12]. The mechanism involves the pi-nitrogen of the imidazole ring acting as an intramolecular base catalyst, facilitating deprotonation of the alpha-hydrogen during carboxyl activation [13]. Fmoc-His(DNP)-OH provides exceptional protection against this side reaction through complete blockade of the pi-nitrogen [2] [6].
Comparative studies demonstrate that while Fmoc-His(Trt)-OH exhibits significant racemization under standard coupling conditions, derivatives with pi-nitrogen protection show markedly reduced epimerization [2] [3]. Design of experiments methodologies reveal that pre-activation conditions critically influence racemization rates, with intensive pre-activation stimulating the side reaction [3].
Temperature-Dependent Racemization Control
Research indicates that histidine racemization increases substantially under microwave-assisted synthesis conditions [9] [10]. However, Fmoc-His(DNP)-OH maintains superior chiral integrity even under elevated temperature conditions due to the electron-withdrawing effect of the dinitrophenyl group [2]. Model studies using tripeptide systems demonstrate racemization levels below 3% under optimized aqueous microwave conditions [9].
Aspartimide Formation Prevention
While Fmoc-His(DNP)-OH does not directly address aspartimide formation, its integration into orthogonal protecting group systems provides strategic advantages [14] [15]. The DNP group's thiol-labile nature allows selective deprotection in the presence of aspartate derivatives protected with acid-labile groups [6] [7]. This orthogonality enables sequential deprotection strategies that minimize base exposure time, thereby reducing aspartimide formation potential [15] [16].
Advanced strategies employ cyanosulfurylide protecting groups for aspartate residues in conjunction with DNP-protected histidine, creating comprehensive side reaction suppression systems [16] [17]. These approaches demonstrate particular efficacy in sequences containing multiple aspartate-glycine motifs prone to cyclization [15] [18].
Classical Boc/Fmoc Orthogonality
The 2,4-dinitrophenyl group exhibits unique deprotection characteristics that complement both Boc and Fmoc chemistries [6] [19]. Unlike conventional histidine protecting groups that rely solely on acid-labile mechanisms, DNP requires thiolytic removal using reagents such as thiophenol, 2-mercaptoethanol, or dithiothreitol [6] [7]. This thiol-labile nature provides true orthogonality to both acid and base deprotection conditions [20] [21].
The DNP group demonstrates complete stability to trifluoroacetic acid concentrations up to 95%, making it fully compatible with tert-butyl-based side-chain protection schemes [19] [20]. Simultaneously, its resistance to piperidine-mediated Fmoc deprotection conditions enables sequential synthetic strategies [6] [7].
Advanced Multi-Orthogonal Systems
Contemporary peptide synthesis employs tri-orthogonal protection schemes incorporating photolabile, acid-labile, and base-labile groups [22] [23]. Fmoc-His(DNP)-OH integrates seamlessly into these systems through its thiol-labile deprotection mechanism, providing a fourth orthogonal dimension [20] [21]. This capability proves particularly valuable in the synthesis of cyclic peptides and complex architectures requiring selective deprotection sequences [22].
Selective Deprotection Protocols
The thiolytic removal of DNP groups follows well-established protocols employing 20% thiophenol and triethylamine in dimethylformamide for 90 minutes at room temperature [7]. Alternative nucleophiles including thiocyanates, thiolates, and hydrazine provide additional deprotection options under varying conditions [6]. The 2,2'-dithiobis(5-nitropyridine) (DTNP) reagent system offers particularly gentle deprotection conditions in trifluoroacetic acid media [20] [21].
Cross-Compatibility Assessment
Comprehensive compatibility studies demonstrate that DNP protecting groups function effectively across multiple resin systems including Wang, Rink amide, and 2-chlorotrityl chloride resins [19] [22]. The protecting group shows no interference with standard coupling reagents, including carbodiimides, phosphonium salts, and uronium-based activators [19] [23].
Histone H4 Tail Peptides
Successful synthesis of histone H4 tail peptides (residues 14-23) incorporating stable phosphohistidine analogues demonstrates the utility of DNP-protected histidine derivatives in complex peptide architectures [24]. These syntheses employed standard Boc-SPPS protocols with Fmoc-His(DNP)-OH building blocks, achieving multimilligram yields suitable for antibody generation studies [24]. The resulting peptides enabled development of phosphohistidine-specific antibodies, validating the synthetic approach for biological applications [24].
Antimicrobial Histidine-Rich Peptides
Research on histidine-rich antimicrobial peptides, including histatin analogues, has utilized DNP protection strategies for synthesis of complex sequences containing multiple histidine residues [25]. These peptides demonstrate marked inhibitory activity against Candida species and other pathogenic organisms [25]. The DNP protecting group enables high-fidelity synthesis of sequences that would otherwise suffer from significant racemization-induced impurities [25].
Metal-Binding Peptide Constructs
The synthesis of peptides designed for metal coordination studies benefits substantially from DNP protection strategies [26] [27]. These applications include hexahistidine tags for protein purification, catalytic peptides incorporating histidine-heme binding motifs, and peptides designed for copper-mediated therapeutic applications [26] [28]. The DNP group's electron-withdrawing character actually enhances subsequent metal coordination by modulating the electronic properties of the imidazole ring upon deprotection [26].
Neuropeptide Synthesis Applications
Complex neuropeptide sequences containing critical histidine residues have been successfully synthesized using Fmoc-His(DNP)-OH incorporation strategies [9]. Notable examples include neuropeptide W-30 (10-15) with sequence Tyr-His-Thr-Val-Gly-Arg-NH2, synthesized using aqueous microwave-assisted protocols [9]. These syntheses achieved high yields with greatly reduced histidine racemization compared to conventional approaches [9].
Cyclic Peptide Architectures
The synthesis of cyclic peptides containing histidine residues presents particular challenges due to the constraints imposed by cyclization on side-chain accessibility [29]. DNP protection enables successful synthesis of these challenging targets through its orthogonal deprotection mechanism, allowing selective removal without interference with cyclization chemistry [29]. Applications include the synthesis of conotoxin analogues and other bioactive cyclic peptides with histidine-dependent activity profiles [30].
Peptide-Oligonucleotide Conjugates
The synthesis of peptide-oligonucleotide conjugates incorporating histidine residues benefits from DNP protection strategies [31]. These conjugates require careful orchestration of protecting group chemistry to maintain both peptide and nucleotide integrity throughout the synthesis [31]. The thiol-labile nature of DNP provides compatibility with the phosphoester protection schemes commonly employed in oligonucleotide synthesis [31].
Therapeutic Peptide Development
Clinical peptide development programs have employed DNP-protected histidine building blocks in the synthesis of therapeutic candidates including calcium receptor modulators and hormone analogues [8]. These applications demonstrate the scalability and robustness of DNP protection strategies for pharmaceutical manufacturing [8]. The ability to minimize racemization-induced impurities proves critical for regulatory compliance and therapeutic efficacy [3].